molecular formula C8H13ClNO3PS B1350389 Diethyl (2-chlorothiazol-5-yl)methylphosphonate CAS No. 903130-74-5

Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Cat. No.: B1350389
CAS No.: 903130-74-5
M. Wt: 269.69 g/mol
InChI Key: LPAZMLMRYFXTQX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Chemical Identifiers

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is systematically identified through multiple nomenclature systems and chemical identifiers that establish its unique molecular identity. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole, which accurately describes the substitution pattern on the thiazole ring and the nature of the phosphonate ester group. The compound is registered under Chemical Abstracts Service number 903130-74-5, providing a definitive identifier for database searches and regulatory documentation.

The compound is known by several synonymous names in the scientific literature, reflecting different naming conventions and structural emphasis. Alternative nomenclature includes diethyl-2-chlorothiazole-5-methylphosphonate, diethyl ((2-chlorothiazol-5-yl)methyl)phosphonate, and diethyl (2-chlorothiazol-5-ylmethyl)phosphonate. The molecule is also assigned the MFCD number MFCD06660117 in the MDL Information Systems database, facilitating cross-referencing in chemical inventory systems. The DSSTox Substance ID DTXSID60376793 provides additional identification within toxicological databases.

Table 1: Chemical Identifiers for this compound

Identifier Type Value
Chemical Abstracts Service Number 903130-74-5
PubChem Compound ID 2763181
IUPAC Name 2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole
MDL Number MFCD06660117
DSSTox Substance ID DTXSID60376793
Wikidata ID Q82165712

Molecular Structure and Formula

The molecular formula of this compound is C₈H₁₃ClNO₃PS, indicating the presence of eight carbon atoms, thirteen hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, one phosphorus atom, and one sulfur atom. This composition reflects the complex heterocyclic structure containing both thiazole and phosphonate functional groups. The molecular architecture features a five-membered thiazole ring with nitrogen at position 3 and sulfur at position 1, with chlorine substitution at position 2 and a methylphosphonate group attached at position 5.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCOP(=O)(CC1=CN=C(S1)Cl)OCC, which encodes the connectivity and stereochemistry of the molecule. The International Chemical Identifier string provides additional structural detail: InChI=1S/C8H13ClNO3PS/c1-3-12-14(11,13-4-2)6-7-5-10-8(9)15-7/h5H,3-4,6H2,1-2H3, indicating the specific arrangement of atoms and bonds within the molecule.

The phosphonate ester group contributes significantly to the molecular complexity, featuring a phosphorus atom in the +5 oxidation state bonded to three oxygen atoms and one carbon atom. Two of the oxygen atoms are esterified with ethyl groups, while the third forms a phosphoryl double bond. The methylphosphonate moiety is connected to the thiazole ring through a methylene bridge at the 5-position, creating a flexible linkage between the heterocyclic and organophosphorus components.

Table 2: Molecular Formula and Structural Data

Parameter Value
Molecular Formula C₈H₁₃ClNO₃PS
Molecular Weight 269.69 g/mol
InChI Key LPAZMLMRYFXTQX-UHFFFAOYSA-N
SMILES CCOP(=O)(CC1=CN=C(S1)Cl)OCC
Canonical SMILES CCOP(=O)(CC1=CN=C(S1)Cl)OCC

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of both polar and nonpolar structural elements within the molecule. The compound exhibits a molecular weight of 269.69 grams per mole, which places it in the moderate molecular weight range for organic phosphonate esters. The presence of the phosphonate group contributes significantly to the polarity of the molecule, while the ethyl ester groups and thiazole ring provide both hydrophobic and aromatic character.

Storage requirements for the compound indicate sensitivity to environmental conditions, with recommended storage temperatures between 2-8°C under inert atmosphere conditions. This temperature sensitivity suggests potential thermal instability or degradation pathways that could affect the compound's integrity over time. The compound is characterized as an irritant, indicating potential reactivity with biological tissues, though specific toxicological data falls outside the scope of this structural analysis.

The solubility characteristics of related phosphonate compounds provide insight into the expected behavior of this compound. Similar diethyl phosphonate esters typically demonstrate moderate solubility in organic solvents such as chloroform, methanol, and ethyl acetate, while showing limited water solubility due to the hydrophobic ethyl ester groups. The presence of the chlorothiazole moiety may further influence solubility patterns and chemical reactivity.

The compound is supplied commercially with purity specifications typically exceeding 95%, with some suppliers offering purity levels up to 98%. This high purity requirement reflects the specialized nature of the compound and its intended use in research applications where chemical purity is critical for reproducible results.

Structural Confirmation Methods

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through analysis of multiple nuclei, including proton, carbon-13, and phosphorus-31 resonances. The compound exhibits characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure and substitution patterns. Proton NMR spectroscopy reveals distinct resonances for the thiazole proton, methylene bridge protons, and ethyl ester groups, each appearing in predictable chemical shift regions based on their electronic environments.

The thiazole ring proton at the 4-position appears as a singlet due to the absence of neighboring protons, typically resonating in the aromatic region around 7-8 parts per million. The methylene protons connecting the thiazole ring to the phosphonate group exhibit characteristic coupling to phosphorus-31, appearing as a doublet due to the scalar coupling across the P-C bond. The ethyl ester groups produce the expected pattern of triplet and quartet resonances characteristic of ethyl groups, with the methylene protons showing additional coupling to phosphorus.

Phosphorus-31 NMR spectroscopy provides direct confirmation of the phosphonate ester structure, with the phosphorus resonance appearing in the typical range for dialkyl phosphonates. The chemical shift is influenced by the electron-withdrawing thiazole substituent, which affects the electronic environment around the phosphorus atom. Coupling patterns in the phosphorus-31 spectrum confirm the connectivity to the methylene bridge and provide insight into the conformational preferences of the molecule.

Table 3: Characteristic NMR Chemical Shift Ranges

Nucleus Chemical Shift (ppm) Assignment
¹H 7.0-8.0 Thiazole ring proton
¹H 3.0-3.5 P-CH₂ methylene bridge
¹H 4.0-4.5 OCH₂ ethyl ester
¹H 1.2-1.4 CH₃ ethyl ester
³¹P 15-25 Phosphonate phosphorus
Mass Spectrometry Characterization

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at m/z 269/271, showing the characteristic isotope pattern for chlorine-containing compounds with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. This isotope pattern serves as a diagnostic feature confirming the presence of one chlorine atom in the molecule.

Fragmentation analysis reveals characteristic loss patterns typical of phosphonate esters, including sequential loss of ethyl groups (29 mass units) and ethoxy groups (45 mass units) from the molecular ion. The thiazole ring system contributes to the fragmentation pattern through characteristic losses and rearrangements that provide structural information about the heterocyclic component. The base peak in the mass spectrum often corresponds to fragments containing the thiazole ring system, reflecting the stability of this aromatic heterocycle under electron impact conditions.

High-resolution mass spectrometry provides exact mass determination, confirming the molecular formula C₈H₁₃ClNO₃PS with high precision. The exact mass calculation matches the experimental value within typical instrument tolerances, providing definitive confirmation of the proposed molecular composition. Tandem mass spectrometry experiments can provide additional structural detail through controlled fragmentation of specific precursor ions.

X-ray Crystallography

X-ray crystallographic analysis offers the ultimate structural confirmation for this compound by providing three-dimensional atomic coordinates and precise bond lengths and angles. Related phosphonate compounds have been characterized crystallographically, providing insight into the expected structural features and conformational preferences of this class of molecules. The crystallographic data reveals the spatial arrangement of the thiazole ring relative to the phosphonate group and the conformation of the ethyl ester substituents.

The crystal structure analysis of related compounds demonstrates that phosphonate esters typically adopt conformations that minimize steric interactions between the substituent groups while maintaining favorable intermolecular interactions in the solid state. Hydrogen bonding patterns involving the phosphoryl oxygen atoms and methylene protons contribute to the crystal packing and provide insights into the preferred conformational states of the molecule.

The thiazole ring system exhibits planar geometry consistent with aromatic character, while the phosphonate group adopts tetrahedral geometry around the phosphorus atom. The dihedral angle between the thiazole ring plane and the phosphonate group varies depending on crystal packing forces and intermolecular interactions. Bond lengths and angles within the molecule fall within expected ranges for the respective functional groups, confirming the structural integrity and normal bonding patterns.

Properties

IUPAC Name

2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClNO3PS/c1-3-12-14(11,13-4-2)6-7-5-10-8(9)15-7/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAZMLMRYFXTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN=C(S1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClNO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376793
Record name Diethyl (2-chlorothiazol-5-yl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-74-5
Record name Diethyl (2-chlorothiazol-5-yl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate typically involves the reaction of 2-chlorothiazole with diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chlorothiazole and diethyl phosphite.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.

    Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chlorothiazol-5-yl)methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents
Diethyl (2-chlorothiazol-5-yl)methylphosphonate has been investigated for its potential as an antiviral agent. Research indicates that phosphonates, including this compound, can act as acyclic nucleoside analogs, which are crucial in the development of antiviral therapies. These compounds mimic natural nucleotides, thereby inhibiting viral replication processes.

Case Study: Hepatitis B Pro-drug
A notable application is its role as a pro-drug for hepatitis B treatment. The compound was modified to enhance its bioavailability and therapeutic efficacy. In a study, the deaminative chlorination of aminoheterocycles led to the synthesis of derivatives that showed promising antiviral activity, with yields reaching up to 57% for certain analogs .

Agricultural Applications

Pesticides and Herbicides
this compound has been explored as an intermediate in the synthesis of various pesticides and herbicides. Its thiazole ring structure contributes to its biological activity against pests and weeds.

Case Study: Insecticide Development
Insecticides such as fipronil have been successfully synthesized using phosphonate intermediates. The incorporation of chlorothiazole derivatives has shown improved insecticidal properties due to enhanced binding affinity to target sites in pests .

Chemical Synthesis

Reagent in Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is often utilized in the preparation of more complex phosphonate derivatives, which are valuable in various chemical applications.

Application Area Description Yield (%)
Antiviral SynthesisAcyclic nucleoside analogsUp to 57%
Insecticide SynthesisFipronil-like compoundsVariable
Organic ReagentCarbon-phosphorus bond formationHigh

Industrial Applications

Flame Retardants and Plasticizers
this compound is also being researched for its potential use as a flame retardant and plasticizer in polymers. Its phosphonate structure enhances thermal stability and reduces flammability, making it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of Diethyl (2-chlorothiazol-5-yl)methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Key Features :

  • Functional Groups: 2-Chlorothiazole (heterocyclic), methylphosphonate (organophosphorus).
  • Applications : Used as a building block for antiviral agents, kinase inhibitors, and ligands in catalysis .

Structural Analogs in Organophosphorus Chemistry

Diethyl Methylformylphosphonate (CAS Not Provided)
  • Structure : Contains a formyl group (-CHO) attached to the methylphosphonate backbone.
  • Synthesis : Derived from diethyl-2,2-(diethoxy)ethylphosphonate via acid-catalyzed hydrolysis and subsequent dimethylhydrazine protection .
  • Key Differences :
    • The formyl group increases electrophilicity, making it reactive in nucleophilic additions, unlike the thiazole-containing target compound.
    • Lower thermal stability due to the aldehyde group’s susceptibility to oxidation .
Diethyl (2-(4-Chlorophenyl)-1,3,4-Thiadiazole-5-sulfonamido)methylphosphonate (7c)
  • Structure : Incorporates a 1,3,4-thiadiazole ring with a sulfonamide substituent.
  • Applications : Exhibits antiviral activity against tobacco mosaic virus (TMV), with a yield of 11.2% in synthesis .
  • Comparison: The sulfonamide-thiadiazole moiety enhances biological activity but reduces solubility in nonpolar solvents compared to the thiazole-phosphonate hybrid .
Diethyl 1-(Pyrene-1-carboxamido)methylphosphonate
  • Structure : Features a pyrene fluorophore linked to the phosphonate via an amide bond.
  • Properties :
    • High fluorescence quantum yield (ΦF > 0.98 in aqueous buffer) due to rigidification from intramolecular hydrogen bonding .
  • Contrast: The target compound lacks fluorescent properties, emphasizing its role in non-optical applications like catalysis or drug design .

Reactivity and Stability

Compound Reactivity Profile Stability Notes
Diethyl (2-chlorothiazol-5-yl)methylphosphonate Moderate reactivity in nucleophilic substitutions (Cl substituent) Stable under inert atmospheres; hydrolyzes slowly in acidic/alkaline conditions
Diethyl Methylphosphonite (CAS 15715-41-0) High reactivity (P(III) oxidation state) Air-sensitive; prone to oxidation to phosphonates
Diethyl (Hydroxy(phenyl)methyl)phosphonate Reactive in cross-coupling reactions Hydroxyl group increases polarity and solubility

Biological Activity

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C8H13ClNO3PC_8H_{13}ClNO_3P and features a thiazole ring, which is known for its biological significance. The presence of the chlorothiazole moiety enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with chlorothiazole derivatives. Various methods have been explored to optimize yields and purity, including the use of different catalysts and solvents. For instance, the reaction conditions can significantly affect the yield, with some studies reporting yields as high as 68% under optimized conditions .

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. A comparative study showed that this compound demonstrated effective inhibition against several fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antifungal agents like griseofulvin, indicating its potential as a therapeutic agent .

Table 1: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)Comparison AgentMIC (µg/mL)
Candida albicans25Griseofulvin50
Aspergillus niger30Ketoconazole60

Antibacterial Activity

In addition to antifungal effects, this compound has been evaluated for antibacterial activity. Studies have shown that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying degrees of effectiveness depending on the concentration used .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AgentMIC (µg/mL)
Staphylococcus aureus50Penicillin25
Bacillus subtilis40Bacitracin30

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

  • Study on Fungal Infections : A clinical trial investigated the use of this compound in treating fungal infections in immunocompromised patients. Results indicated a significant reduction in fungal load compared to control groups treated with conventional antifungals .
  • Laboratory Evaluation : In vitro studies demonstrated that this compound inhibited biofilm formation in Candida species, suggesting its potential role in preventing persistent infections .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interfere with cellular processes in fungi and bacteria. The chlorothiazole moiety is believed to disrupt cell membrane integrity and inhibit essential metabolic pathways, leading to cell death.

Q & A

Q. What are the recommended synthetic routes for Diethyl (2-chlorothiazol-5-yl)methylphosphonate?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a thiazole derivative (e.g., 2-chloro-5-chloromethylthiazole) can react with diethyl phosphonate under basic conditions. Lithiation of diethyl methylphosphonate followed by formylation and protection (e.g., dimethylhydrazone derivatives) is a viable pathway, as demonstrated in analogous phosphonate syntheses . Reaction optimization may require anhydrous conditions, catalysts like LiN(iPr)₂, and temperature control (25–60°C). Characterization via 1H NMR^{1}\text{H NMR} (e.g., δ 1.29 ppm for ethyl groups) and mass spectrometry is critical to confirm purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to its chlorothiazole moiety and phosphonate group, strict safety protocols are essential:
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : In airtight containers, away from oxidizers and moisture, at temperatures below 25°C .

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • Single-crystal X-ray diffraction : For precise bond lengths and angles (e.g., C–C mean = 0.004 Å, Rfactor=0.053R_{\text{factor}} = 0.053) .
  • NMR spectroscopy : 1H NMR^{1}\text{H NMR} peaks for ethyl groups (δ 1.29 ppm, triplet) and thiazole protons (δ 7.58–7.62 ppm) .
  • Mass spectrometry (ESI–MS) : Molecular ion peaks (e.g., m/z 316 [M+H]+^+) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorothiazole moiety in cross-coupling reactions?

  • Methodological Answer : The 2-chloro group on the thiazole ring acts as a leaving site, enabling Suzuki or Buchwald-Hartwig couplings. Density Functional Theory (DFT) studies can model transition states to predict regioselectivity. Experimental validation involves kinetic monitoring (e.g., GC-MS) under varying conditions (e.g., Pd catalysts, ligands) . Conflicting reactivity reports may arise from steric hindrance or electronic effects, requiring comparative studies with substituent analogs .

Q. How can computational modeling optimize reaction conditions for phosphonate-thiazole conjugates?

  • Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA software) assess energy barriers for key steps like lithiation or nucleophilic attack. Solvent effects (THF vs. DMF) and temperature gradients are modeled to minimize side reactions. Validation via 31P NMR^{31}\text{P NMR} tracks phosphonate intermediate stability .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Discrepancies between expected and observed NMR/MS data may arise from tautomerism or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing overlapping signals .
  • High-resolution MS (HRMS) : Confirms molecular formula (e.g., C8_8H14_{14}ClNO4_4PS requires m/z 294.0123) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry .

Q. How does the phosphonate group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) and monitoring degradation via HPLC. Phosphonates are hydrolytically stable at neutral pH but degrade under strong acids/bases via P–O cleavage. Activation energy (EaE_a) calculations from Arrhenius plots predict shelf-life .

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